

A Comparative Guide to the Cross-Validation of Phenazolam Analytical Methods

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Compound of Interest

Compound Name: Phenazolam

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of **Phenazolam**, a novel psychoactive benzodiazepine. The following sections detail the experimental protocols and performance data for key analytical techniques, offering a cross-validated perspective for researchers and professionals in drug development and forensic analysis.

Comparative Analysis of Analytical Methods

The accurate and precise quantification of **Phenazolam** is critical for forensic toxicology, clinical monitoring, and pharmaceutical research. The primary methods employed for its analysis include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide summarizes the performance of these techniques based on available experimental data.

Analytical Method	Instrumentation	Key Validation Parameters	Application	Reference
GC-MS	Agilent 5975 Series GC/MSD System	Qualitative identification based on mass spectrum comparison with a reference standard.	Forensic analysis of seized materials.	[1]
LC-QTOF-MS	Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC	Positive identification based on retention time (7.62 min) and mass spectral data.	Toxicological screening and confirmation.	[1]
LC-MS/MS	Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS	Linearity: 0.1-20 ng/mL; Precision & Accuracy evaluated at 0.1, 0.5, 1, and 10 ng/mL.	Analysis of illicit drug samples.	[2]
HPLC-TOF	Agilent 6230B TOF with Agilent 1260 Infinity HPLC	Exact mass measurement (theoretical: 385.9934 / measured Δ ppm: -0.29).	Reference material identification.	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are the experimental protocols for the key methods cited.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1][3]

- Instrumentation: Agilent GC-MS system.[1][3]
- Sample Preparation: Dilution of the standard in methanol.[1]
- Injector: Temperature set at 280°C with a split mode (1:50).[3]
- Chromatographic Separation:
 - Column: HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[3]
 - Carrier Gas: Helium at a flow rate of 1.2 ml/min.[3]
 - Oven Program: Initial temperature of 170°C for 1 min, ramped to 190°C at 8°C/min, then to 293°C at 18°C/min and held for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.[3]
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.[3]
 - Transfer Line Temperature: 235°C.[3]
 - Source and Quadrupole Temperatures: 280°C and 180°C, respectively.[3]
 - Scan Range: m/z 50-550 amu.[3]

2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol[1]

- Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.[1]
- Sample Preparation: Liquid-liquid extraction (LLE).[1]
- Chromatographic Separation:
 - Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[1]
 - Mobile Phase: A: Ammonium formate (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50).[1]

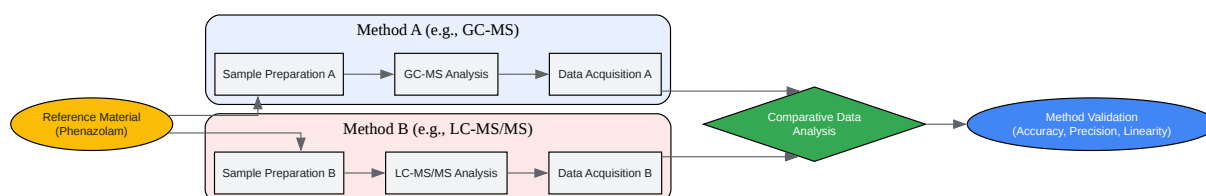
- Flow Rate: 0.4 mL/min.[1]
- Gradient: Initial 95% A, ramped to 5% A over 13 min, then returned to 95% A at 15.5 min. [1]
- Column Oven Temperature: 30°C.[1]
- Mass Spectrometry:
 - Scan Range (TOF MS): 100-510 Da.[1]
 - Fragmentation: Collision Energy Spread (35±15 eV).[1]
 - Scan Range (MS/MS): 50-510 Da.[1]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Benzodiazepines including **Phenazepam**[2]

- Instrumentation: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS. [2]
- Sample Preparation: Extracts were vortexed, and 500 µL was transferred to an HPLC vial with 500 µL of diluent (90:10 mobile phase A to mobile phase B).[2]
- Chromatographic Separation:
 - Column: Waters ACQUITY UPLC BEH C18, 100×2.1 mm, 1.7 µm.[2]
 - Mobile Phase: A: 90:10 H₂O/MeOH + 0.1% Formic acid; B: 100% ACN.[2]
 - Column Temperature: 40°C.[2]
- Method Validation:
 - Linearity: Assessed with an eight-point calibration curve from 0.1 to 20 ng/mL.[2]
 - Precision & Accuracy: Determined by seven replicate injections at 0.1, 0.5, 1, and 10 ng/mL.[2]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for a target analyte like **Phenazolam**.

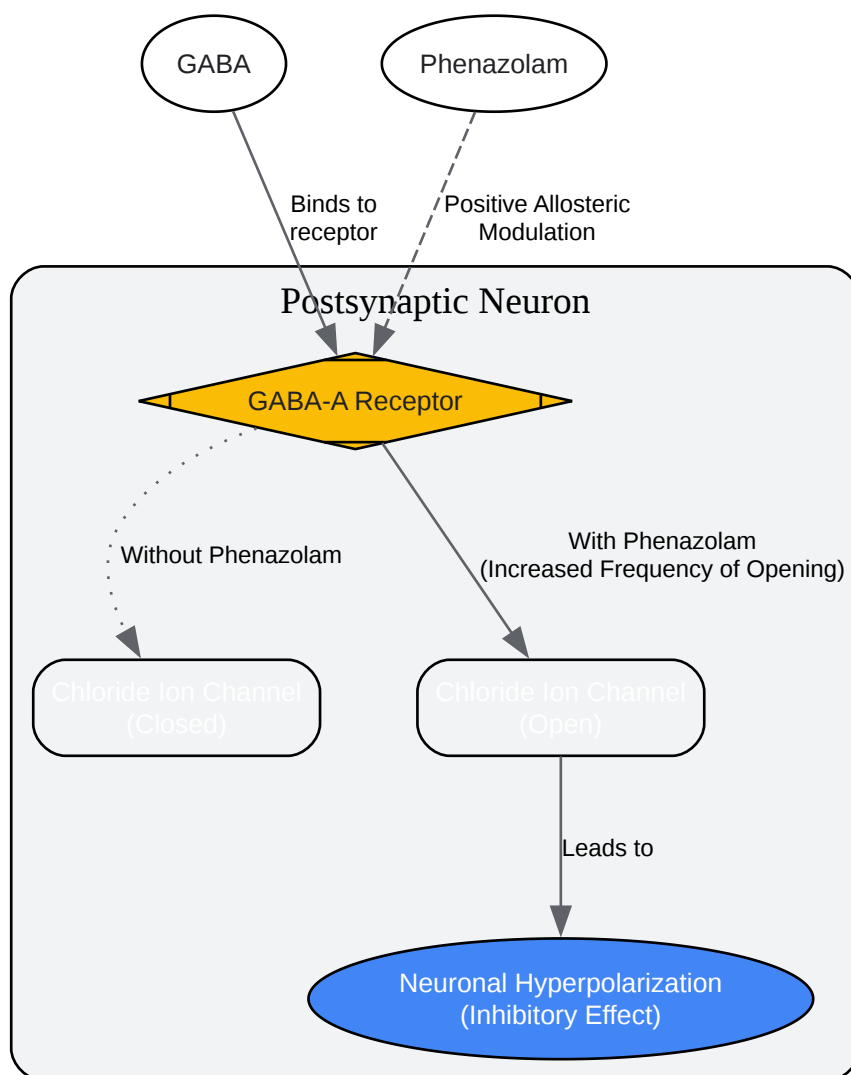


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Caption: Workflow for cross-validating two analytical methods.

Phenazolam's Mechanism of Action: A Signaling Pathway Perspective

Phenazolam, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the central nervous system. The diagram below illustrates this mechanism.



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Caption: **Phenazepam's** modulation of the GABA-A receptor.

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